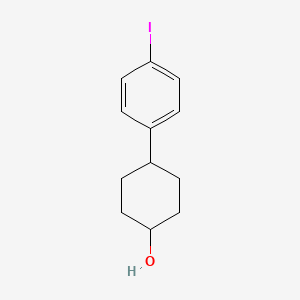

4-(4-Iodophenyl)cyclohexanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15IO |

|---|---|

Molecular Weight |

302.15 g/mol |

IUPAC Name |

4-(4-iodophenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C12H15IO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12,14H,3-4,7-8H2 |

InChI Key |

JLXAMLMUHGOCIL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)I)O |

Origin of Product |

United States |

Significance of Aryl Substituted Cyclohexanols in Modern Organic Synthesis

Aryl-substituted cyclohexanols are a pivotal class of compounds in organic chemistry, serving as fundamental building blocks for a diverse array of more complex molecules. The cyclohexanol (B46403) moiety provides a versatile three-dimensional scaffold that can be functionalized in numerous ways, while the aryl substituent introduces electronic and steric properties that can be tailored for specific applications.

The synthesis of highly functionalized cyclohexanone (B45756) skeletons, which are direct precursors to cyclohexanols, is a subject of considerable research interest as they form the core structure of many natural products and pharmaceutical drugs. nih.gov For instance, Garsubellin A, which contains a cyclohexanone core, is a potent inducer of choline (B1196258) acetyltransferase and holds potential for treating Alzheimer's disease. nih.gov The stereoselective synthesis of these structures is particularly crucial, as the spatial arrangement of substituents can dramatically influence the biological activity of the final molecule. nih.gov

Strategic Importance of Halogenated Cyclohexanol Derivatives As Versatile Synthetic Intermediates

The introduction of a halogen atom, such as iodine, onto the aryl ring of a cyclohexanol (B46403) derivative dramatically enhances its synthetic utility. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in a variety of chemical transformations. This reactivity is particularly valuable in the realm of transition-metal-catalyzed cross-coupling reactions.

The 4-iodophenyl group in 4-(4-Iodophenyl)cyclohexanol serves as a versatile handle for introducing a wide range of functional groups. guidechem.com Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org Aryl iodides are often preferred substrates in these reactions due to their high reactivity. nih.gov This allows for the strategic attachment of alkyl, alkenyl, alkynyl, or other aryl groups to the phenyl ring, enabling the synthesis of a vast library of novel compounds with diverse properties. guidechem.comorganic-chemistry.org

Furthermore, the presence of the iodine atom can influence the biological activity of a molecule. In medicinal chemistry, halogenation is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov The introduction of an iodine atom can enhance binding affinity to a biological target, as seen in the case of an iodinated insulin (B600854) analog which showed improved properties. nih.gov

A plausible synthetic route to this compound could involve the oxidation of 4-(4-iodophenyl)cyclohexane, or more likely, the reduction of 4-(4-iodophenyl)cyclohexanone. The latter could be synthesized through methods such as the Friedel-Crafts acylation of iodobenzene (B50100) with cyclohexene (B86901) carboxylic acid chloride, followed by intramolecular cyclization. Another approach could be the reaction of an organometallic reagent derived from 1,4-diiodobenzene (B128391) with cyclohexanone (B45756).

Overview of Current Research Trajectories and Identified Knowledge Gaps for 4 4 Iodophenyl Cyclohexanol

De Novo Construction of the Cyclohexanol (B46403) Scaffold

The formation of the core cyclohexanol structure can be achieved through two primary strategies: the addition of carbon nucleophiles to a pre-existing carbonyl group within a six-membered ring or the construction of the ring itself through cyclization reactions.

Carbonyl Addition Reactions for Cyclohexanol Formation

A common and direct method for generating the cyclohexanol core involves the nucleophilic addition of organometallic reagents to a cyclohexanone precursor. This approach is advantageous for its straightforward nature in creating the pivotal carbon-carbon bond.

The addition of Grignard reagents and organolithium compounds to cyclohexanones is a fundamental transformation in organic synthesis for the formation of tertiary alcohols. In the context of synthesizing this compound, this would typically involve the reaction of a 4-substituted cyclohexanone with a 4-iodophenyl organometallic reagent or, more directly, the addition of 4-iodophenylmagnesium bromide or 4-iodophenyllithium to cyclohexanone itself.

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the cyclohexanone. This forms a magnesium or lithium alkoxide intermediate, which is subsequently protonated upon acidic workup to yield the final cyclohexanol product. The stereochemical outcome of this addition is highly dependent on the steric environment of the cyclohexanone and the nature of the organometallic reagent. The attack can occur from either the axial or equatorial face of the ring, leading to the formation of diastereomeric products. Generally, for unhindered cyclohexanones, the incoming nucleophile prefers to approach from the equatorial direction to avoid steric hindrance from the axial hydrogens, leading to the axial alcohol as the major product. However, the presence of bulky substituents on the ring can alter this preference.

Table 1: Diastereoselective Addition of Aryl Grignard Reagents to Substituted Cyclohexanones (Analogous Reactions)

| Cyclohexanone Derivative | Aryl Grignard Reagent | Reaction Conditions | Diastereomeric Ratio (axial:equatorial) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-tert-Butylcyclohexanone | Phenylmagnesium bromide | Diethyl ether, reflux | 78:22 | 95 | odinity.com |

| 2-Methylcyclohexanone | Phenylmagnesium bromide | THF, 0 °C to rt | 70:30 | 88 | |

| Cyclohexanone | 4-Methoxyphenylmagnesium bromide | Diethyl ether, 0 °C | Not specified | 92 |

This table presents data from analogous reactions to illustrate the general outcomes of Grignard additions to cyclohexanones, as direct data for 4-iodophenyl Grignard addition was not found.

Achieving enantioselective addition of a nucleophile to the prochiral center of cyclohexanone is a significant challenge in asymmetric synthesis. Several strategies have been developed to induce facial selectivity in these reactions, leading to the preferential formation of one enantiomer of the resulting alcohol. These methods typically involve the use of chiral auxiliaries, chiral ligands, or chiral catalysts.

One common approach is the use of a chiral catalyst, such as a chiral amino alcohol or a chiral Lewis acid, which coordinates to the carbonyl group of the cyclohexanone. This coordination creates a chiral environment around the carbonyl, directing the incoming nucleophile to attack from a specific face. For example, copper-catalyzed asymmetric conjugate additions of Grignard reagents to cyclic enones have been extensively studied, with chiral phosphine (B1218219) ligands inducing high levels of enantioselectivity. zendy.ionih.govorganic-chemistry.org While this is a 1,4-addition, the principles of creating a chiral pocket around the substrate are transferable to 1,2-additions.

Another strategy involves the use of a chiral auxiliary attached to the cyclohexanone substrate. The auxiliary sterically hinders one face of the carbonyl group, forcing the nucleophile to attack from the less hindered face. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product.

While specific examples of asymmetric induction in the synthesis of this compound are not prevalent in the literature, the general principles of asymmetric catalysis can be applied. The use of a chiral ligand in conjunction with a metal catalyst during the addition of a 4-iodophenyl organometallic reagent to cyclohexanone represents a plausible route to an enantiomerically enriched product.

Table 2: Enantioselective Addition of Aryl Nucleophiles to Cyclohexene (B86901) Derivatives (Analogous Reactions)

| Substrate | Aryl Nucleophile | Chiral Catalyst/Ligand | Enantiomeric Excess (ee) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexenone | Phenylmagnesium bromide | Cu(I)/Chiral Ferrocenyl Diphosphine | up to 96% | High | nih.gov |

| Cyclohexenone | (4-Methoxyphenyl)magnesium bromide | CuBr·SMe₂ / TADDOL-derived phosphane-phosphite | up to 95% | 90 | zendy.io |

| Cyclohex-2-en-1-one | Diethylzinc | Chiral diamine | 98% | 85 |

This table presents data from analogous enantioselective conjugate additions to cyclohexenones to illustrate the potential for asymmetric induction, as direct data for the 1,2-addition to form this compound was not found.

Ring-Forming Reactions Towards the Cyclohexanol Core

An alternative to modifying a pre-existing ring is to construct the cyclohexanol ring from acyclic precursors. Such ring-forming reactions, or annulations, are powerful tools for creating complex cyclic systems with a high degree of control over substitution patterns and stereochemistry.

A prominent example is the Robinson annulation , which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orgmasterorganicchemistry.comjuniperpublishers.comorganic-chemistry.org In a hypothetical synthesis of a precursor to this compound, a suitably substituted enolate could be reacted with a vinyl ketone bearing the 4-iodophenyl group. For instance, the enolate of cyclohexanone could react with 4-iodophenyl vinyl ketone. The initial Michael addition would form a 1,5-diketone, which would then undergo an intramolecular aldol reaction to yield a cyclohexenone ring fused to the original ring. Subsequent reduction of the ketone and the double bond would lead to the desired this compound. The stereochemistry of the newly formed ring junctions can often be controlled by the reaction conditions.

The Diels-Alder reaction is another powerful ring-forming reaction that creates a six-membered ring in a single, often highly stereospecific, step. organic-chemistry.orgucalgary.camasterorganicchemistry.comlibretexts.orglibretexts.org This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile. To construct a precursor for this compound, one could envision a reaction between a diene, such as 1-(4-iodophenyl)-1,3-butadiene, and a suitable dienophile, like acrolein or maleic anhydride. The resulting cyclohexene derivative would contain the 4-iodophenyl group at the desired position and could be further functionalized (e.g., reduction of the double bond and any other functional groups) to yield the target cyclohexanol. The stereochemistry of the substituents in the product is directly determined by the geometry of the starting diene and dienophile.

Introduction of the 4-Iodophenyl Moiety

Cross-Coupling Methodologies for Aryl-Cyclohexyl Bond Formation

Modern organometallic cross-coupling reactions are exceptionally well-suited for the formation of carbon-carbon bonds between sp²-hybridized aryl carbons and sp³-hybridized alkyl carbons. The Suzuki-Miyaura and Negishi couplings are two of the most prominent methods for this transformation.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov To synthesize this compound using this method, one could start with a protected 4-halocyclohexanol (e.g., 4-iodocyclohexanol) and couple it with 4-iodophenylboronic acid. Alternatively, a cyclohexanol derivative bearing a boronic acid or ester at the 4-position could be coupled with 1,4-diiodobenzene (B128391). The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. A variety of palladium catalysts and ligands are available, allowing for the optimization of the reaction for specific substrates.

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide, also catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.orgnih.govnih.govresearchgate.net In a similar fashion to the Suzuki coupling, a 4-halocyclohexanol derivative could be converted into an organozinc reagent and then coupled with 1,4-diiodobenzene. Alternatively, (4-iodophenyl)zinc chloride could be coupled with a 4-halocyclohexanol. Organozinc reagents are often more reactive than their organoboron counterparts, which can be advantageous but may also lead to lower functional group tolerance.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for the Formation of Aryl-Alkyl Bonds (Analogous Reactions)

| Coupling Partners | Catalyst System | Base/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromotoluene + Phenylboronic Acid (Suzuki) | Pd(PPh₃)₄ | K₂CO₃ / Toluene/H₂O | 95 | libretexts.org |

| 1-Iodohexane + Phenylzinc chloride (Negishi) | Pd₂(dba)₃ / PCyp₃ | THF/NMP | 85 | nih.gov |

| 1,4-Diiodobenzene + Phenylboronic Acid (Suzuki) | Pd(PPh₃)₄ | Cs₂CO₃ / Dioxane | 88 (double coupling) | nih.gov |

| Iodoalanine-derived zinc reagent + 4-Bromoanisole (Negishi) | Pd₂(dba)₃ / SPhos | DMF | 82 | researchgate.net |

This table presents data from analogous cross-coupling reactions to illustrate the general conditions and outcomes, as direct data for the synthesis of this compound via this method was not found.

Direct Halogenation of Phenylcyclohexanol Precursors

An alternative synthetic strategy involves the direct iodination of a 4-phenylcyclohexanol (B47007) precursor. This approach is atom-economical as it avoids the synthesis of two separate, functionalized rings. The cyclohexyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is sterically accessible, direct iodination is a highly regioselective method for introducing the iodine atom.

Reactions with elemental iodine are often reversible and require an oxidizing agent to drive the reaction to completion by consuming the hydrogen iodide (HI) byproduct. ncert.nic.inlibretexts.org A variety of iodinating systems can be employed for this purpose.

Table 2: Reagents for Direct Iodination of Arenes

| Reagent System | Description |

| I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂) | The oxidizing agent converts the HI byproduct back to I₂, preventing the reverse reaction. ncert.nic.inlibretexts.org |

| N-Iodosuccinimide (NIS) | A mild and effective source of electrophilic iodine, often used with an acid catalyst like trifluoroacetic acid. organic-chemistry.org |

| I₂ / Silver Salts (e.g., Ag₂SO₄) | Silver salts can activate I₂ to generate a more potent electrophilic iodinating species. nih.gov |

| Selectfluor™ / I₂ | This system uses a fluorine-based oxidant to activate elemental iodine for the progressive iodination of the aromatic ring. organic-chemistry.org |

The reaction is typically performed in a suitable solvent, and conditions are generally mild, making this a favorable route for late-stage functionalization.

Stereoselective Synthesis of Diastereomers and Enantiomers

The this compound molecule possesses stereocenters, leading to the existence of diastereomers (cis and trans) and enantiomers (R and S). Controlling the stereochemical outcome of the synthesis is crucial, especially for applications in pharmacology and materials science where specific three-dimensional arrangements are required.

Control of cis- and trans-Diastereochemistry

The relative orientation of the hydroxyl and iodophenyl groups on the cyclohexane (B81311) ring defines the cis and trans diastereomers. The stereochemical outcome is often determined during the reduction of a 4-(4-iodophenyl)cyclohexanone precursor.

Kinetic Control: Reduction with bulky hydride reagents (e.g., Lithium tri-sec-butylborohydride, L-Selectride®) typically involves the hydride attacking the carbonyl from the less hindered equatorial face, leading to the formation of the cis-alcohol (with an axial -OH group).

Thermodynamic Control: Reduction with smaller hydride reagents like sodium borohydride (B1222165) (NaBH₄) can allow for equilibration. beilstein-journals.org Catalytic hydrogenation of the precursor ketone or the corresponding 4-(4-iodophenyl)phenol often favors the formation of the more thermodynamically stable trans-alcohol, where both bulky substituents occupy equatorial positions to minimize steric strain.

A synthetic method for a related compound, 4-(4'-alkylcyclohexyl)cyclohexanol, involves the catalytic hydrogenation of a phenol (B47542) precursor using a palladium-on-carbon or Raney nickel catalyst, which can be adapted to control the diastereoselectivity.

Chiral Auxiliary-Mediated and Asymmetric Catalysis Approaches

To produce enantiomerically enriched this compound, asymmetric synthesis methods are employed. These strategies aim to create one enantiomer preferentially over the other.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct a subsequent reaction stereoselectively. After the desired stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product. For the synthesis of chiral alcohols, asymmetric hydrogenation or asymmetric transfer hydrogenation of the precursor ketone are powerful techniques. researchgate.net Catalysts based on rhodium, ruthenium, or iridium, combined with chiral ligands like BINAP, can achieve high yields and excellent enantioselectivities (ee). nih.govbohrium.comscispace.comyoutube.com For example, iridium-catalyzed asymmetric hydrogenation has been successfully used for diaryl ketones, demonstrating the potential to differentiate between similar aromatic rings, a principle applicable here. nih.govbohrium.com

Resolution Techniques for Enantiomeric Separation

When a synthesis produces a racemic mixture (a 50:50 mix of enantiomers), a resolution step is required to separate them. libretexts.orgwikipedia.orglibretexts.org

Diastereomeric Salt Formation: This classical method involves reacting the racemic alcohol with a single enantiomer of a chiral acid (a resolving agent, such as tartaric acid or mandelic acid). libretexts.orglibretexts.org This reaction forms a mixture of diastereomeric esters. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the individual, enantiomerically pure alcohols. libretexts.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a modern and highly effective method for separating enantiomers. nih.gov The racemic mixture is passed through a column where one enantiomer interacts more strongly with the chiral material, causing the enantiomers to elute at different times, allowing for their separation and collection. nih.gov

Optimization of Synthetic Yields, Purity, and Scalability

The efficient synthesis of this compound is paramount for its application in various research and industrial fields. Optimization strategies primarily focus on maximizing the reaction yield, ensuring high purity of the final product, and developing scalable processes suitable for large-scale production.

Key to achieving these goals is the careful control of reaction conditions, including temperature, solvent, and the choice of catalyst or reagents. For instance, in the catalytic hydrogenation of substituted phenols, the solvent system can dramatically influence the product distribution. The use of polar solvents like ethanol (B145695) tends to favor the formation of the corresponding cyclohexanol, while non-polar solvents such as n-octane may lead to the fully hydrogenated arene.

In the context of Grignard reactions, which represent a viable alternative for the synthesis of 4-arylcyclohexanols, the optimization of several factors is critical. The reaction is highly sensitive to moisture, necessitating the use of anhydrous solvents like tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). The temperature of the reaction must also be carefully controlled to minimize the formation of byproducts.

Furthermore, the purification of the final product is a significant consideration. For this compound, which can exist as cis and trans isomers, chromatographic techniques are often employed to separate the desired isomer. On a larger scale, crystallization is a more practical approach for purification and isomer separation.

To illustrate the impact of reaction conditions on the synthesis of a related compound, the following data table summarizes the findings from a study on the selective hydrogenation of a substituted phenol to the corresponding cyclohexanone, a key intermediate that can be further reduced to the cyclohexanol.

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Cyclohexanone (%) |

| Pd/C | Cyclohexane | 100 | 10 | 95 | 85 |

| Pd/Al2O3 | Ethanol | 80 | 15 | 98 | 70 |

| Ni/SiO2 | Dioxane | 120 | 20 | 92 | 75 |

| Rh/C | Methanol (B129727) | 90 | 12 | 99 | 80 |

This table presents representative data for the hydrogenation of a substituted phenol to a cyclohexanone, a reaction analogous to one of the potential synthetic steps for this compound. The data is illustrative of how changes in catalyst and solvent can affect conversion and selectivity.

For the large-scale synthesis of this compound, the scalability of the chosen synthetic route is a primary concern. A scalable process should ideally involve a limited number of high-yielding steps, utilize cost-effective and readily available starting materials and reagents, and minimize the generation of hazardous waste. The purification method must also be amenable to large-scale operations, with crystallization being preferred over chromatography.

Transformations at the Secondary Alcohol Functionality

The secondary alcohol group in this compound is a key site for various functional group interconversions.

Oxidation Reactions to Corresponding Cyclohexanones

The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 4-(4-iodophenyl)cyclohexanone. This transformation is a fundamental reaction in organic chemistry. Various oxidizing agents can be employed to achieve this conversion. For instance, the oxidation of cyclohexane to cyclohexanol and cyclohexanone can be achieved with high conversion rates using catalysts like H4[α-SiW12O40]/TiO2 with hydrogen peroxide as an oxidant. ugm.ac.id This suggests that similar methods could be applicable for the oxidation of this compound. Another approach involves the use of V2O5@TiO2 catalysts under simulated solar light, which has shown high selectivity for the aerobic oxidation of cyclohexane to cyclohexanone and cyclohexanol. rsc.org Furthermore, unspecific peroxygenase from Agrocybe aegerita (AaeUPO), particularly when encapsulated in a sol-gel, has demonstrated the ability to oxidize cyclohexane to a mixture of cyclohexanol and cyclohexanone. nih.gov Dawson-type polyoxometalates have also been used to catalyze the oxidation of cyclohexanone and cyclohexanol using hydrogen peroxide, leading to various oxygenated products. researchgate.net

Table 1: Oxidation of Cyclohexanol Derivatives

| Starting Material | Product | Catalyst/Reagent | Key Findings |

|---|---|---|---|

| Cyclohexane | Cyclohexanol and Cyclohexanone | H4[α-SiW12O40]/TiO2, H2O2 | High conversion of cyclohexane. ugm.ac.id |

| Cyclohexane | Cyclohexanone and Cyclohexanol | V2O5@TiO2, O2, simulated solar light | Highly selective aerobic oxidation. rsc.org |

| Cyclohexane | Cyclohexanol/Cyclohexanone | Sol-gel encapsulated AaeUPO | Cyclohexane serves as both solvent and substrate. nih.gov |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or other electrophiles. Esterification is typically catalyzed by an acid and results in the formation of an ester linkage. For example, the esterification of cyclohexene with formic acid, followed by hydrolysis, is a known route to produce cyclohexanol. researchgate.net This two-step process, often carried out in a reactive distillation column, can achieve high conversions of cyclohexene. researchgate.net Similarly, esterification with acetic acid can be employed. rsc.org The kinetics of esterification of p-tert-butyl cyclohexanol with acetic acid have been studied using an ion exchange resin catalyst, indicating that such reactions are well-established. researchgate.net The synthesis of esters like Cyclohexanol, 4-piperidino-, p-nitrobenzoate from the corresponding cyclohexanol derivative and an acid chloride highlights a common synthetic route. ontosight.ai

Etherification, on the other hand, typically proceeds under basic conditions where the alcohol is deprotonated to form a more nucleophilic alkoxide, which then reacts with an electrophile.

Nucleophilic Substitution Reactions of Activated Hydroxyl Derivatives

To facilitate nucleophilic substitution, the hydroxyl group of this compound can be converted into a better leaving group. This is often achieved by converting the alcohol into a tosylate, mesylate, or a halide. Once activated, the carbon atom bearing the leaving group becomes susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position. The principles of nucleophilic aromatic substitution (SNAr) reactions, where a leaving group on an activated aryl substrate is displaced, provide a parallel understanding of the factors influencing such substitutions. nih.govnih.gov While not directly on the cyclohexyl ring, the mechanisms involving addition-elimination and the influence of activating groups are relevant. nih.gov

Dehydration Reactions and Olefin Formation

Acid-catalyzed dehydration of this compound leads to the formation of an alkene, specifically 1-(4-iodophenyl)cyclohexene. This elimination reaction typically follows an E1 mechanism, proceeding through a carbocation intermediate. libretexts.org The use of strong acids like phosphoric acid is common for this transformation. libretexts.orgyoutube.com The reaction involves protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a secondary carbocation. A subsequent deprotonation from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid catalyst) results in the formation of the double bond. libretexts.org

Reactivity of the Aromatic Iodine Substituent

The iodine atom attached to the phenyl ring offers a site for a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The iodophenyl group of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds. nobelprize.org Notable examples include the Suzuki-Miyaura, Heck, and Sonogashira couplings.

In a Suzuki-Miyaura coupling , the aryl iodide is reacted with an organoboron compound in the presence of a palladium catalyst and a base. nobelprize.orgresearchgate.net This reaction is highly versatile and tolerant of many functional groups. nobelprize.org The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org

The Heck reaction involves the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst and a base. youtube.com This reaction forms a new carbon-carbon bond between the aryl group and one of the sp2-hybridized carbons of the alkene.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.net

The efficiency of these coupling reactions can be influenced by the choice of catalyst, ligands, base, and reaction conditions. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Features |

|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound | Forms C(sp2)-C(sp2) or C(sp2)-C(sp3) bonds; tolerant of many functional groups. nobelprize.orgresearchgate.net |

| Heck Reaction | Alkene | Forms a new C-C bond at an sp2 carbon of the alkene. youtube.com |

Directed Ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgorganic-chemistry.org For this compound, the hydroxyl group of the cyclohexanol moiety could potentially act as a directing group after deprotonation to form an alkoxide. However, the distance and conformational flexibility of the cyclohexyl ring might weaken this directing effect. The iodine atom itself is not a strong directing group and is more likely to undergo halogen-metal exchange with strong organolithium bases, which would compete with ortho-metalation. baranlab.orgorganic-chemistry.org Given these factors, achieving selective ortho-metalation on this compound would be challenging without modification or protection of the hydroxyl group.

Reductive Dehalogenation Strategies

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. For this compound, this would convert it to 4-phenylcyclohexanol. A variety of methods are available for the reductive dehalogenation of aryl iodides. organic-chemistry.org These include transition-metal-catalyzed methods, such as using palladium catalysts with a hydride source, and metal-free methods. organic-chemistry.org For instance, a simple and efficient method involves using an alcoholate as a radical chain reducing agent, initiated by oxygen. nih.gov Another approach employs sodium or calcium in a lower alcohol like methanol or isopropanol. google.com The presence of the alcohol functionality in this compound is generally tolerated by many of these reductive systems.

Stereochemical Implications of Chemical Transformations

The cyclohexanol ring in this compound exists as a mixture of cis and trans isomers, referring to the relative orientation of the hydroxyl group and the 4-iodophenyl group. These isomers are conformationally distinct and can influence the reactivity and stereochemical outcome of subsequent reactions.

The bulky 4-iodophenyl group will preferentially occupy the equatorial position in the chair conformation of the cyclohexane ring to minimize steric strain. This leads to two diastereomeric possibilities:

Trans-4-(4-Iodophenyl)cyclohexanol: The hydroxyl group is also in an equatorial position. This is generally the more stable isomer.

Cis-4-(4-Iodophenyl)cyclohexanol: The hydroxyl group is in an axial position.

Reactions involving the hydroxyl group or the adjacent carbon atoms can be influenced by the steric hindrance imposed by the axial or equatorial 4-iodophenyl group. For example, oxidation of the alcohol to a ketone would remove this stereocenter, while substitution reactions at the hydroxyl group would likely proceed with retention or inversion of configuration depending on the mechanism. Any of the cross-coupling reactions performed on the iodophenyl moiety are unlikely to affect the stereochemistry of the cyclohexanol ring directly, but the change in the size and electronic nature of the aromatic substituent could have subtle effects on the conformational equilibrium of the cyclohexane ring in the final product.

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for the functional group interconversions of this compound, particularly its oxidation to the corresponding ketone, relies heavily on kinetic and spectroscopic investigations. These studies provide critical insights into the nature of transition states, the influence of substituents on reaction rates, and the identification of transient intermediates. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining analogous systems, such as the oxidation of other 4-arylcyclohexanols and substituted secondary alcohols.

Kinetic Studies and the Hammett Relationship

Kinetic studies are fundamental in determining the rate-determining step of a reaction and the factors that influence it. For the oxidation of secondary alcohols like this compound, a common method involves chromic acid or other chromium(VI) reagents. The reaction rate is typically monitored by following the disappearance of the oxidant or the appearance of the product.

A powerful tool in mechanistic organic chemistry is the Hammett equation, which provides a linear free-energy relationship for reactions of meta- and para-substituted benzene (B151609) derivatives. wikipedia.org The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to the rate constant of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of the substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these electronic effects. A negative ρ value signifies that the reaction is accelerated by electron-donating groups, indicating the buildup of positive charge in the transition state, whereas a positive ρ value indicates the opposite.

For the oxidation of 4-arylcyclohexanols, the substituent on the phenyl ring can exert a significant electronic influence on the reaction rate. A Hammett analysis for the oxidation of a series of substituted secondary benzylic alcohols can provide a model for understanding the behavior of this compound. The data from such studies can be used to construct a Hammett plot, where log(k/k₀) is plotted against the Hammett substituent constant σ.

To illustrate this principle, consider the kinetic data for the oxidation of a series of substituted benzyl (B1604629) alcohols. The rate constants and the resulting Hammett plot reveal the electronic demands of the reaction.

| Substituent (X) | Substituent Constant (σ) | Rate Constant (k) (relative to X = H) | log(k/k₀) |

| 4-Methoxy | -0.27 | 3.16 | 0.50 |

| 4-Methyl | -0.17 | 1.82 | 0.26 |

| Hydrogen | 0.00 | 1.00 | 0.00 |

| 4-Chloro | 0.23 | 0.45 | -0.35 |

| 4-Nitro | 0.78 | 0.08 | -1.10 |

| Fictional data for illustrative purposes |

Spectroscopic Studies for Mechanistic Insights

Spectroscopic methods are indispensable for identifying intermediates and confirming the structural changes that occur during a reaction. For the oxidation of this compound, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable.

Infrared (IR) Spectroscopy: The progress of the oxidation can be conveniently monitored using IR spectroscopy. The starting material, this compound, will exhibit a characteristic broad absorption band for the O-H stretching vibration in the region of 3200-3600 cm⁻¹. As the oxidation proceeds to form 4-(4-iodophenyl)cyclohexanone, this O-H band will diminish and eventually disappear. Concurrently, a new, strong absorption band will appear in the region of 1685-1715 cm⁻¹, which is characteristic of the C=O stretching vibration of a cyclohexanone.

| Functional Group | Spectroscopic Technique | Characteristic Absorption/Signal |

| Hydroxyl (Alcohol) | IR Spectroscopy | Broad peak at 3200-3600 cm⁻¹ (O-H stretch) |

| Carbonyl (Ketone) | IR Spectroscopy | Strong, sharp peak at 1685-1715 cm⁻¹ (C=O stretch) |

| Chromate (B82759) Ester | IR Spectroscopy | Peaks in the 900-1000 cm⁻¹ region (Cr-O stretch) |

| α-Proton (Alcohol) | ¹H NMR Spectroscopy | Signal around 3.5-4.0 ppm |

| α-Proton (Ketone) | ¹H NMR Spectroscopy | No signal in this region |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the starting material, product, and any observable intermediates. In the ¹H NMR spectrum of this compound, the proton attached to the carbon bearing the hydroxyl group (the α-proton) would appear as a multiplet in the region of 3.5-4.0 ppm. Upon oxidation to the ketone, this signal would disappear entirely.

Furthermore, spectroscopic studies have been crucial in providing evidence for the formation of a chromate ester intermediate in oxidations using chromium(VI) reagents. This intermediate is formed by the reaction of the alcohol with chromic acid. While often too transient to be isolated, its presence can sometimes be inferred from changes in the UV-Vis or IR spectra of the reaction mixture. For example, the formation of a Cr-O bond can give rise to new absorption bands in the IR spectrum, typically in the 900-1000 cm⁻¹ region. Kinetic isotope effect studies, where the rate of oxidation of a deuterated alcohol is compared to that of the non-deuterated analogue, also support a mechanism involving the cleavage of the α-C-H bond in the rate-determining step, which is characteristic of the decomposition of the chromate ester.

Advanced Methodologies for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like 4-(4-Iodophenyl)cyclohexanol in solution. emerypharma.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about the molecule's average structure in a solvent, solid-state NMR (ssNMR) is a powerful tool for characterizing the structure of this compound in its crystalline form. mdpi.com In the solid state, molecules are in a fixed orientation, which leads to broader spectral lines due to anisotropic interactions like dipolar coupling and chemical shift anisotropy. mdpi.com Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain higher resolution spectra. mdpi.companicnmr.com ssNMR can provide information about polymorphism (the existence of different crystal forms), molecular packing, and intermolecular interactions within the crystal lattice. panicnmr.com

Advanced Techniques for Complex Mixture Analysis or Isotopic Labeling Studies

For more complex scenarios, such as analyzing mixtures containing this compound or studying reaction mechanisms, advanced NMR techniques can be employed. Isotopic labeling, where specific atoms in the molecule are replaced with their isotopes (e.g., ¹³C or ¹⁵N), can be used to track the fate of atoms in a reaction or to simplify complex spectra. Dynamic Nuclear Polarization (DNP) is a technique that can dramatically enhance the sensitivity of ssNMR experiments, allowing for the analysis of samples with low natural abundance of certain nuclei, such as ¹⁷O. panicnmr.com

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of this compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

This method provides unambiguous information on:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The exact chair conformation of the cyclohexyl ring and the orientation of the substituents.

Stereochemistry: The relative (cis/trans) and absolute configuration of chiral centers. For instance, the crystal structure of a related compound, 4-phenylcyclohexanol (B47007), has been determined, revealing details about its solid-state conformation. nih.gov

Intermolecular interactions: How molecules of this compound pack together in the crystal lattice, including details on hydrogen bonding involving the hydroxyl group.

Vibrational Spectroscopy Applications (e.g., Raman, IR) for Structural Characterization

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. mdpi.comamericanpharmaceuticalreview.com Both techniques provide a characteristic "fingerprint" spectrum that is unique to the molecule's structure. mdpi.com

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where a laser is used to irradiate the sample and the scattered light is analyzed. americanpharmaceuticalreview.comkurouskilab.com While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. kurouskilab.com Therefore, the two techniques are often complementary. kurouskilab.comaps.org For this compound, the symmetric stretching of the iodophenyl ring would likely produce a strong Raman signal. C-C stretching vibrations within the rings are also typically well-observed in Raman spectra. americanpharmaceuticalreview.comirdg.org

Vibrational spectroscopy is particularly useful for identifying functional groups and can also be used to study polymorphism, as different crystal forms of a compound will often exhibit distinct IR and Raman spectra. americanpharmaceuticalreview.com

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. miamioh.edu

In a mass spectrometer, molecules of this compound are ionized, typically by electron ionization (EI), to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. High-resolution mass spectrometry can determine the molecular weight with enough accuracy to deduce the molecular formula. For the related 4-phenylcyclohexanol, the molecular weight is 176.25 g/mol . nih.govnist.gov

The molecular ion is often unstable and can break apart into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure and can be used to piece together its connectivity. For this compound, common fragmentation pathways would likely involve:

Loss of a water molecule (H₂O) from the molecular ion.

Cleavage of the cyclohexyl ring. miamioh.edudocbrown.info

Loss of the iodine atom or the entire iodophenyl group.

Fragmentation of the phenyl ring.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be constructed and confirmed.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD) for Enantiomeric Excess and Absolute Configuration (for chiral derivatives)

Electronic Circular Dichroism (ECD) spectroscopy stands as a pivotal analytical method for the determination of enantiomeric purity and, most significantly, the absolute configuration of chiral molecules. The fundamental principle of this technique lies in the differential absorption of left- and right-circularly polarized light by a molecule that lacks a center of inversion. The resultant ECD spectrum, which plots this differential absorption (Δε) as a function of wavelength, is characteristically unique for each enantiomer, presenting as mirror images of one another.

For a chiral derivative of this compound to be amenable to ECD analysis, the presence of a chromophore that absorbs in the ultraviolet-visible (UV-Vis) region is essential. The 4-iodophenyl moiety within the molecule serves as an effective chromophore for this purpose. The ECD spectrum is exquisitely sensitive to the precise three-dimensional arrangement of atoms. Consequently, the distinct spatial orientation of the substituents on the cyclohexanol (B46403) ring dictates the sign (positive or negative) and magnitude of the observed Cotton effects in the ECD spectrum.

The definitive assignment of the absolute configuration of a chiral derivative of this compound is typically achieved through a comparative analysis of the experimental ECD spectrum with a spectrum generated through theoretical calculations for a known stereoisomer (e.g., R or S). This process generally involves a multi-step computational protocol:

Conformational Search: A thorough exploration of the potential energy surface of the molecule is performed to identify all stable, low-energy conformers.

Spectrum Calculation: The ECD spectrum for each individual conformer is calculated using quantum mechanical methods, such as time-dependent density functional theory (TD-DFT).

Boltzmann Averaging: The calculated spectra of the individual conformers are then averaged, weighted by their predicted relative populations at the experimental temperature, according to the Boltzmann distribution.

Spectral Comparison: The final, Boltzmann-averaged theoretical spectrum is compared with the experimentally measured spectrum. A high degree of correlation between the two allows for an unambiguous assignment of the absolute configuration of the chiral center(s).

While specific experimental ECD data for chiral derivatives of this compound are not extensively reported in the surveyed scientific literature, the principles of the technique are well-established. For instance, studies on related chiral molecules incorporating an iodophenyl group, such as certain amino acid derivatives, have successfully utilized a combination of ECD and X-ray crystallography to elucidate their absolute stereochemistry.

Table 1: Illustrative ECD Data for a Hypothetical Chiral Derivative of this compound

The following table provides a hypothetical representation of the type of data that would be generated from an ECD analysis, highlighting the mirror-image relationship between the spectra of the two enantiomers.

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) for (R)-enantiomer | Δε (M⁻¹cm⁻¹) for (S)-enantiomer |

| 215 | +12.3 | -12.3 |

| 240 | -6.8 | +6.8 |

| 265 | +1.9 | -1.9 |

| Note: This data is hypothetical and for illustrative purposes only. |

Conformational Analysis Studies in Solution and Solid State

The physicochemical properties of this compound are intimately linked to its three-dimensional structure. The cyclohexane (B81311) ring, to minimize inherent angular and torsional strain, predominantly adopts a non-planar chair conformation. Substituents on this ring can reside in either axial or equatorial positions, giving rise to distinct conformational isomers.

Conformational Analysis in Solution

In the solution phase, the cyclohexane ring is conformationally dynamic, undergoing a rapid interconversion between two chair forms, often referred to as a "ring flip." In the case of this compound, this equilibrium involves the 4-iodophenyl and hydroxyl groups switching between axial and equatorial orientations. The position of this equilibrium is governed by the steric demands of the substituents.

Equatorial Conformation: When a substituent occupies an equatorial position, it projects from the periphery of the ring, leading to minimal steric hindrance.

Axial Conformation: An axial substituent is oriented perpendicular to the general plane of the ring, which can result in significant steric repulsion with the other two axial substituents on the same face of the ring (known as 1,3-diaxial interactions).

Due to its considerable bulk, the 4-iodophenyl group has a strong preference for the equatorial position to avoid these destabilizing steric interactions. The conformational equilibrium, therefore, heavily favors the isomer where the 4-iodophenyl group is equatorial. This conformational preference can be experimentally verified and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy. Analysis of the coupling constants of the protons on the cyclohexane ring, particularly the proton attached to the carbon bearing the hydroxyl group (the carbinol proton), provides detailed insights into the predominant chair conformation.

Conformational Analysis in the Solid State

In the crystalline solid state, the molecule is "frozen" in a single, well-defined conformation. X-ray crystallography is the definitive technique for elucidating this solid-state structure. It provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be determined with high accuracy, offering an unambiguous depiction of the molecule's three-dimensional architecture.

Although a crystal structure for this compound itself was not found in the surveyed literature, data from analogous compounds provide valuable insights. For example, the crystal structure of trans-4-phenylcyclohexanol reveals that the phenyl group occupies an equatorial position. Furthermore, detailed solid-state conformational data has been reported for chiral iodophenyl-containing molecules, such as 4R- and 4S-iodophenyl hydroxyproline (B1673980), where techniques like X-ray crystallography have been used to define parameters like ring pucker and the precise dihedral angles of the substituents. nih.govrsc.org For instance, the X-ray crystal structure of Boc-4R-(4-iodophenyl) hydroxyproline methyl ester shows an exo proline ring pucker. nih.govrsc.org In contrast, the Boc-4S-(4-iodophenyl) hydroxyproline exhibits an endo proline ring pucker in its crystalline form. nih.govrsc.org

Table 2: Representative Solid-State Conformational Data for Related Iodophenyl Derivatives

This table presents examples of the type of precise structural data that can be obtained from X-ray crystallography, using reported values for diastereomers of a protected iodophenyl hydroxyproline as a proxy for the detailed analysis applicable to this compound derivatives.

| Compound | Proline Ring Pucker | Amide Bond Geometry (ω) | Dihedral Angle (φ) | Dihedral Angle (ψ) |

| Boc-4S-(4-iodophenyl) hydroxyproline | endo | cis (+1.4°) | -76.5° | +1.4° |

| Boc-4R-(4-iodophenyl) hydroxyproline methyl ester | exo | trans (+180.0°) | -55.9° | -39.2° |

| Source: Adapted from data on related iodophenyl-containing amino acids. nih.govrsc.org |

These advanced analytical methodologies are crucial for a complete understanding of the structure-activity and structure-property relationships of this compound and its derivatives. While specific experimental data for the title compound may be limited, the established principles and techniques outlined here provide a robust framework for its comprehensive structural and conformational characterization.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry, providing a balance between accuracy and computational cost.

For 4-(4-Iodophenyl)cyclohexanol, DFT calculations would typically be employed to determine its most stable molecular geometry. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The presence of the bulky iodophenyl group and the hydroxyl group on the cyclohexane (B81311) ring leads to the possibility of cis and trans isomers, each with axial and equatorial conformations of the substituents. DFT calculations can predict the relative energies of these conformers, indicating which is the most stable.

For instance, in the trans isomer, both the iodophenyl and hydroxyl groups can occupy equatorial positions, which is generally the most stable arrangement for substituted cyclohexanes due to minimized steric hindrance. In the cis isomer, one group would be axial while the other is equatorial. DFT can quantify these energy differences.

The electronic structure, including the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), can also be calculated. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and stability. The iodine atom, being highly polarizable, is expected to significantly influence the electronic properties of the aromatic ring.

Hypothetical Optimized Geometrical Parameters for trans-4-(4-Iodophenyl)cyclohexanol (Equatorial-Equatorial Conformer)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-I | ~2.10 Å |

| C-O (hydroxyl) | ~1.43 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-C (cyclohexane) | ~1.53 - 1.55 Å | |

| Bond Angle | C-C-I | ~119.5° |

| C-C-O | ~109.5° | |

| Dihedral Angle | C-C-C-C (cyclohexane ring) | ~55° (chair conformation) |

This table presents hypothetical data that would be expected from DFT calculations at a common level of theory (e.g., B3LYP/6-31G(d)).

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, are crucial for modeling reaction mechanisms. researchgate.net For this compound, potential reactions of interest could include the oxidation of the alcohol to a ketone, or substitution reactions at the iodophenyl group.

By modeling the reaction pathway, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus the reaction rate. For example, in the oxidation of the cyclohexanol (B46403), quantum chemical modeling could compare the mechanisms for the axial versus equatorial hydroxyl group, providing insights into stereoselectivity. researchgate.net

These calculations can also elucidate the role of catalysts or reagents in the reaction, helping to optimize reaction conditions. docbrown.info

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for detailed analysis of a few conformations, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the full conformational space of a flexible molecule like this compound. ucdavis.edu

MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. nih.gov For this compound, an MD simulation would reveal the chair-boat interconversions of the cyclohexane ring and the rotation around the bond connecting the phenyl and cyclohexane rings. This is particularly important for understanding how the molecule might interact with other molecules or biological targets. youtube.comnih.gov

The results of an MD simulation can be used to generate a conformational landscape, showing the relative populations of different conformers at a given temperature. This information is vital for interpreting experimental data, such as NMR spectra, where the observed spectrum is an average over all populated conformations. nih.gov

Hypothetical Relative Energies of this compound Conformers from MD Simulations

| Isomer | Conformation | Relative Energy (kcal/mol) |

| trans | diequatorial | 0.0 (most stable) |

| trans | diaxial | > 5.0 |

| cis | axial-equatorial | ~1.5 |

| cis | equatorial-axial | ~2.0 |

This table provides a hypothetical representation of the relative energies of the different conformers, which would be obtained from MD simulations. The exact values would depend on the force field used.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies) for Validation of Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures.

NMR Chemical Shifts: The prediction of NMR chemical shifts is a powerful application of DFT. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. This is particularly useful for assigning peaks in complex spectra and for distinguishing between different isomers or conformers. For this compound, DFT could predict the ¹H and ¹³C chemical shifts for the cis and trans isomers, aiding in their experimental identification. modgraph.co.ukmriquestions.com

IR Frequencies: The vibrational frequencies of a molecule can be calculated using DFT, which correspond to the peaks in an infrared (IR) spectrum. libretexts.org These calculations can help to assign the vibrational modes to specific functional groups, such as the O-H stretch of the alcohol and the C-I stretch. For this compound, the calculated IR spectrum could be compared to an experimental spectrum to confirm the structure of the synthesized compound. researchgate.netlibretexts.org

Hypothetical Predicted Spectroscopic Data for trans-4-(4-Iodophenyl)cyclohexanol

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | C-I | ~95 ppm |

| C-OH | ~70 ppm | |

| ¹H NMR | H-C-OH | ~3.6 ppm |

| IR | O-H stretch | ~3400 cm⁻¹ (broad) |

| C-O stretch | ~1050 cm⁻¹ | |

| C-I stretch | ~500 cm⁻¹ |

This table shows hypothetical spectroscopic data that would be expected from DFT calculations. Actual values can vary with the computational method and solvent effects.

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity. uliege.beresearchgate.net While a QSRR study cannot be performed on a single molecule, this compound could be included in a dataset of related compounds to develop such a model.

For example, a QSRR study could be conducted on a series of 4-phenylcyclohexanol (B47007) derivatives with different substituents on the phenyl ring. tubitak.gov.tr Molecular descriptors, which are numerical representations of the molecule's properties (e.g., electronic, steric, hydrophobic), would be calculated for each compound. These descriptors would then be correlated with an experimental measure of reactivity, such as the rate constant for a particular reaction.

The resulting QSRR model could then be used to predict the reactivity of new, unsynthesized compounds in the series, guiding the design of molecules with desired properties. mdpi.com

Hypothetical QSRR Data for a Series of Substituted Phenylcyclohexanols

| Compound | Hammett Constant (σ) | Calculated Dipole Moment (Debye) | Log(Reactivity) |

| 4-(4-Nitrophenyl)cyclohexanol | 0.78 | 5.5 | -2.1 |

| 4-(4-Chlorophenyl)cyclohexanol | 0.23 | 2.5 | -3.5 |

| 4-Phenylcyclohexanol | 0.00 | 1.8 | -4.0 |

| This compound | 0.18 | 2.3 | -3.6 (Predicted) |

| 4-(4-Methoxyphenyl)cyclohexanol | -0.27 | 2.1 | -4.5 |

This table presents a hypothetical QSRR dataset. The Hammett constant is an experimental descriptor, while the dipole moment would be calculated. The reactivity would be measured experimentally, and the value for the title compound could be predicted from the model.

4 4 Iodophenyl Cyclohexanol As a Strategic Intermediate in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The utility of 4-(4-iodophenyl)cyclohexanol as a precursor is rooted in the reactivity of the carbon-iodine bond. This bond is susceptible to a variety of coupling reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the attachment of diverse organic fragments to the iodophenyl group. For instance, the Suzuki coupling can be employed to introduce new aryl or vinyl substituents, while the Sonogashira coupling facilitates the introduction of alkyne moieties. This versatility allows chemists to build complex molecular architectures from a relatively simple starting material. The cyclohexanol (B46403) portion of the molecule also offers a handle for further functionalization, including oxidation to the corresponding cyclohexanone (B45756), esterification, or etherification, further expanding the range of accessible downstream products.

Role in the Diversification of Novel Chemical Scaffolds

The development of novel chemical scaffolds is a critical endeavor in medicinal chemistry and materials science, as it provides access to new regions of chemical space and potentially new biological activities or material properties. This compound plays a significant role in this diversification process. The combination of the reactive aryl iodide and the modifiable cyclohexyl ring allows for the creation of a multitude of structural analogs. Through the aforementioned cross-coupling reactions, a wide variety of substituents can be introduced at the 4-position of the phenyl ring. These substituents can be chosen to modulate properties such as lipophilicity, electronic character, and steric bulk.

Simultaneously, the cyclohexanol moiety can be transformed to introduce additional points of diversity. For example, oxidation to the ketone followed by reactions such as the Wittig or Horner-Wadsworth-Emmons olefination can introduce exocyclic double bonds, which can then be further functionalized. The stereochemistry of the cyclohexanol can also be controlled or modified, leading to the generation of diastereomeric and enantiomeric libraries of compounds. This multi-faceted approach to diversification, starting from a single strategic intermediate, is a powerful strategy for the discovery of new bioactive molecules and functional materials. The ability to systematically and efficiently generate a wide range of structurally related compounds is invaluable in structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. The synthesis of new compounds with potential antitumor activity is a significant goal in organic synthesis. nih.gov

Preparation of Radiolabeled Analogs for Research Probes and Imaging Tool Development

The presence of the iodine atom in this compound makes it an ideal precursor for the synthesis of radiolabeled analogs, which are indispensable tools in biomedical research and clinical diagnostics. Specifically, the introduction of radioactive iodine isotopes allows for the development of probes for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

The incorporation of radioactive iodine isotopes (¹²³I, ¹²⁵I, and ¹³¹I) into the this compound scaffold is typically achieved through isotopic exchange reactions or by starting from a non-iodinated precursor. In isotopic exchange, the stable ¹²⁷I atom is replaced with a radioactive isotope. This is often accomplished by reacting the iodo-compound with a source of radioactive iodide, such as Na[¹²³I], Na[¹²⁵I], or Na[¹³¹I], in the presence of a suitable oxidizing agent or a copper catalyst. The choice of isotope depends on the intended application. nih.gov

[¹²³I] : With a half-life of 13.2 hours and gamma emission energy of 159 keV, ¹²³I is well-suited for SPECT imaging in clinical settings. nih.gov

[¹²⁵I] : This isotope has a longer half-life of 59.4 days and is primarily a gamma emitter, making it more suitable for in vitro assays, autoradiography, and preclinical animal studies where longer experimental timelines are required. nih.gov For example, (+)-[¹²⁵I]pIV, a radioiodinated derivative of 2-[4-(4-iodophenyl)piperidino]cyclohexanol, has been characterized for its binding to sigma-1 receptors. nih.gov

[¹³¹I] : Possessing a half-life of 8.02 days and emitting both beta particles and gamma rays, ¹³¹I can be used for both imaging and therapeutic applications (radiotherapy). nih.gov

The general methods for radioiodination often involve oxidative iodination or substitution of a non-radioactive atom. nih.gov These methods have been refined to be rapid and efficient to accommodate the short half-lives of some isotopes. nih.gov

Table 1: Commonly Used Iodine Radioisotopes in Medical Applications

| Isotope | Half-life | Primary Emission | Main Application |

| ¹²³I | 13.22 hours nih.gov | Gamma (159 keV) nih.gov | SPECT Imaging nih.gov |

| ¹²⁵I | 59.4 days | Gamma | In vitro assays, Preclinical Imaging nih.gov |

| ¹³¹I | 8.02 days | Beta, Gamma | SPECT Imaging, Radiotherapy nih.gov |

This table provides a summary of the key characteristics and applications of iodine radioisotopes.

While radioiodination is a direct application, the aryl iodide functionality of this compound also serves as a precursor for the introduction of other halogens, particularly fluorine, which is of great interest for PET imaging using the ¹⁸F isotope. A common strategy involves the conversion of the aryl iodide to a diaryliodonium salt. These hypervalent iodine compounds are excellent precursors for nucleophilic fluorination. nih.gov

The synthesis of unsymmetrical diaryliodonium salts, where one aryl group is the desired substrate (derived from this compound) and the other is a non-transferable or "dummy" group (e.g., 2,4,6-trimethylphenyl or mesityl), is a key step. nih.govbeilstein-journals.org The reaction of this iodonium (B1229267) salt with a fluoride (B91410) source, such as [¹⁸F]KF, often in the presence of a copper catalyst, leads to the regioselective formation of the corresponding aryl fluoride. nih.govnih.gov This method is advantageous because it can be applied to a wide range of aromatic substrates, including those that are electron-rich, neutral, or electron-deficient. nih.gov The development of copper-catalyzed radiofluorination of (mesityl)(aryl)iodonium salts has proven to be a practical and rapid method for accessing ¹⁸F-labeled compounds. nih.gov

Stereocontrolled Synthesis of Downstream Complex Molecules

The cyclohexanol ring of this compound introduces the element of stereochemistry, which is of paramount importance in the synthesis of biologically active molecules. The hydroxyl group can exist in either an axial or equatorial position, leading to cis and trans diastereomers relative to the 4-iodophenyl group. The ability to control and manipulate this stereochemistry is crucial for the synthesis of stereochemically pure downstream products.

Stereocontrolled synthesis can be achieved through several strategies. Chiral resolution of racemic this compound can provide enantiomerically pure starting materials. Alternatively, asymmetric synthesis methods can be employed to generate the cyclohexanol ring with a specific stereochemistry. For example, the asymmetric reduction of the corresponding ketone, 4-(4-iodophenyl)cyclohexanone, using chiral reducing agents or catalysts can yield enantiomerically enriched cis or trans isomers.

Once a stereochemically defined this compound is obtained, this stereochemistry can be relayed to subsequent products. The hydroxyl group can direct the stereochemical outcome of reactions on the cyclohexane (B81311) ring. For instance, in an esterification or etherification reaction, the stereocenter of the alcohol is preserved. Furthermore, the stereochemistry of the hydroxyl group can influence the facial selectivity of reactions on adjacent carbons. This control over stereochemistry is critical, as the biological activity of chiral molecules is often highly dependent on their three-dimensional structure. The synthesis of complex molecular platforms is a significant objective in organic chemistry. nih.gov

Emerging Research Directions and Future Prospects for 4 4 Iodophenyl Cyclohexanol

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in the design of synthetic pathways, aiming to reduce environmental impact and enhance efficiency. unibo.itbohrium.com For the synthesis of 4-(4-Iodophenyl)cyclohexanol and its derivatives, research is shifting away from traditional methods that often rely on harsh reagents and generate significant waste. The focus is now on developing more sustainable and environmentally benign alternatives.

One promising approach involves the use of greener solvents and reaction media. Traditional organic solvents can be replaced with options like water, ionic liquids, or bio-based solvents such as Cyrene, which has been shown to be an excellent alternative for reactions involving aryl iodides. thieme-connect.dersc.orgresearchgate.net These solvents not only reduce the environmental footprint but can also influence reaction selectivity and efficiency.

Furthermore, there is a growing interest in catalytic methods that minimize waste. This includes the development of protocols that operate under milder conditions and reduce the need for stoichiometric reagents. unibo.it For instance, the synthesis of aryl iodides, a key structural component, can be achieved through metal- and base-free methods, starting from arylhydrazine hydrochlorides and iodine, where iodine serves a dual role as both an oxidant and the iodinating agent. nih.gov Another green approach is the use of elemental iodine or iodide salts in combination with environmentally friendly oxidants. mdpi.com

Sustainable approaches to palladium-catalyzed cross-coupling reactions, such as the Heck-Mizoroki and Suzuki-Miyaura reactions, are also highly relevant for the derivatization of this compound. rsc.orgacs.org These methods often utilize water as a solvent, eliminating the need for organic co-solvents and phosphine (B1218219) ligands, and can be performed under an air atmosphere, simplifying the reaction setup. rsc.org The use of recyclable catalysts, such as palladium nanoparticles, further enhances the sustainability of these processes. rsc.org

| Parameter | Traditional Synthesis | Green/Sustainable Route |

| Solvent | Toluene, DMF, NMP | Water, Cyrene, Ionic Liquids thieme-connect.dersc.orgresearchgate.net |

| Catalyst | Homogeneous Pd complexes | Recyclable Pd nanoparticles, Heterogeneous catalysts rsc.org |

| Reagents | Stoichiometric strong bases | Catalytic amounts of weaker bases, or base-free conditions nih.gov |

| Atmosphere | Inert (Nitrogen, Argon) | Air rsc.org |

| Byproducts | Significant salt waste | Minimal, often water acs.org |

This table provides a comparative overview of traditional versus green synthetic approaches that could be applied to the synthesis and derivatization of this compound, based on general principles of sustainable chemistry.

Exploration of Novel Catalytic Systems for Derivatization

The functionalization of this compound is key to unlocking its full potential. The aryl iodide group is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. unibo.itacs.orgsemanticscholar.org Research in this area is focused on developing novel catalytic systems that offer higher activity, selectivity, and stability.

Recent advancements include the development of heterogeneous geminal atom catalysts (GACs), featuring two metal cores that can work in concert to facilitate efficient and selective reactions. sciencedaily.com These catalysts have shown promise in boosting the sustainability of pharmaceutical and fine chemical manufacturing by allowing for lower carbon footprints and reusability. sciencedaily.com For instance, a novel GAC with two copper ions has demonstrated high efficiency in cross-coupling reactions. sciencedaily.com

Another area of exploration is the use of iron-based catalysts, which are more abundant and less toxic than their precious metal counterparts. acs.org Iron(III) triflate has been shown to be an effective catalyst for the direct etherification of alcohols, a reaction that could be applied to the cyclohexanol (B46403) moiety of the target molecule. acs.org This method allows for the selective synthesis of both symmetrical and unsymmetrical ethers with water as the sole byproduct. acs.org

The development of catalysts for C-H activation also presents an exciting frontier for the derivatization of this compound, allowing for the direct functionalization of the cyclohexyl or phenyl rings without the need for pre-functionalized starting materials.

| Reaction Type | Novel Catalyst System | Key Advantages | Potential Application for this compound |

| Cross-Coupling | Heterogeneous Geminal Atom Catalysts (GACs) sciencedaily.com | High efficiency, selectivity, reusability, lower carbon footprint. sciencedaily.com | Suzuki, Heck, or Sonogashira coupling at the iodo-position. |

| Etherification | Iron(III) triflate acs.org | Inexpensive, environmentally benign, selective for ether formation. acs.org | Derivatization of the cyclohexanol hydroxyl group. |

| C-H Activation | Advanced Pd or Rh catalysts | Atom economy, direct functionalization. | Modification of the cyclohexyl or phenyl backbone. |

This table summarizes novel catalytic systems and their potential for the derivatization of this compound.

Integration into Continuous Flow Chemistry and Microreactor Technologies

Continuous flow chemistry and microreactor technologies are revolutionizing chemical manufacturing by offering enhanced safety, better process control, and scalability. usc.edursc.orgrsc.org The integration of the synthesis and derivatization of this compound into these systems is a key area of emerging research.

Continuous flow protocols have been successfully developed for the synthesis of functionalized biaryl compounds, which are structurally related to derivatives of this compound. thieme-connect.deusc.edursc.orgrsc.org These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. For instance, the in-situ generation of highly reactive intermediates like benzyne can be safely and efficiently managed in a continuous flow setup. usc.edursc.org

Microreactors are particularly well-suited for palladium-catalyzed cross-coupling reactions. rsc.org The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to faster reaction rates and better control over reaction exotherms. Heterogeneous catalysts can be packed into microreactors, facilitating easy separation of the catalyst from the product stream and enabling catalyst recycling. rsc.org This approach has been demonstrated for various reactions, including Heck, Sonogashira, and Suzuki couplings. rsc.org

| Process | Continuous Flow/Microreactor Advantage | Relevant Research Finding |

| Synthesis | Enhanced safety, precise control over reaction conditions, scalability. | Development of continuous flow protocols for the preparation of functionalized biaryl compounds. usc.edursc.org |

| Derivatization | Improved reaction rates, efficient heat and mass transfer, catalyst recyclability. | Use of heterogeneous palladium catalysts in microreactors for Heck, Sonogashira, and Suzuki reactions. rsc.org |

| Purification | In-line separation and purification capabilities. | Integration of synthesis and purification steps in a continuous flow system. |

This table highlights the advantages of integrating the synthesis and derivatization of this compound into continuous flow and microreactor systems.

Advanced Applications in Materials Science

The rigid phenyl ring and the non-planar cyclohexyl group in this compound provide a unique combination of properties that make it an attractive building block for advanced materials. A particularly promising application lies in the field of liquid crystals.

Compounds with cyclohexane (B81311) and phenyl moieties are known to be components of liquid crystal compositions. google.comresearchgate.net These materials exhibit a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The introduction of a bulky iodo-substituent can influence the mesomorphic properties, such as the nematic phase temperature range and the dielectric anisotropy. The ability to derivatize the iodo- and hydroxyl- groups allows for the fine-tuning of these properties to meet the specific requirements for applications in liquid crystal displays (LCDs) and other electro-optical devices. scispace.combeilstein-journals.org For example, cyclohexane derivatives are sought after for their low viscosity and good compatibility with other liquid crystal components, which are crucial for fast-switching displays. google.com

Furthermore, the reactive nature of the aryl iodide group allows for the incorporation of this compound into high-performance polymers. Through reactions like Suzuki or Heck coupling, it can be polymerized with other monomers to create aromatic polyethersulfones or other advanced polymers with tailored thermal and mechanical properties. dntb.gov.ua The presence of the cyclohexyl unit can impart improved solubility and processability to otherwise rigid and intractable aromatic polymers.